Ac-D-Ser-Asp-D-Lys-D-Pro-OH
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Overview
Description
Ac-D-Ser-Asp-D-Lys-D-Pro-OH is a synthetic tetrapeptide composed of acetylated serine, aspartic acid, lysine, and proline. This compound has garnered significant interest due to its potential biological activities, including anti-inflammatory and antifibrotic properties. It is known to stimulate the production of growth factor β1 and collagen, which may be attributed to its ability to bind to toll-like receptor 4 (TLR4) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser-Asp-D-Lys-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The following steps outline the synthesis:
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Fmoc-Pro-Resin Preparation:
- The resin is treated with Fmoc-Pro-OH and a coupling reagent such as HBTU in the presence of a base like DIEA.
- The Fmoc group is then removed using a solution of piperidine in DMF.
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Sequential Addition of Amino Acids:
- Each subsequent amino acid (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Ser(tBu)-OH) is coupled to the growing peptide chain using similar coupling reagents and deprotection steps.
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Acetylation:
- The N-terminal serine is acetylated using acetic anhydride in the presence of a base.
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Cleavage and Purification:
- The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
- The crude peptide is then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products:
Oxidation: Oxidized peptide with modified side chains.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted side chains.
Scientific Research Applications
Ac-D-Ser-Asp-D-Lys-D-Pro-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and interaction with receptors like TLR4.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mechanism of Action
The mechanism of action of Ac-D-Ser-Asp-D-Lys-D-Pro-OH involves its interaction with specific molecular targets and pathways:
Binding to TLR4: The peptide binds to toll-like receptor 4, leading to the activation of downstream signaling pathways.
Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor α.
Stimulation of Growth Factor Production: The peptide stimulates the production of growth factor β1 and collagen, contributing to its antifibrotic effects
Comparison with Similar Compounds
Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): A similar tetrapeptide with known anti-inflammatory and antifibrotic properties.
Thymosin β4 (Tβ4): A larger peptide from which Ac-SDKP is derived, involved in wound healing and tissue regeneration.
Uniqueness:
Properties
Molecular Formula |
C20H33N5O9 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m1/s1 |
InChI Key |
HJDRXEQUFWLOGJ-LXTVHRRPSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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